N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
CAS No.: 899916-63-3
Cat. No.: VC5051802
Molecular Formula: C21H22ClN3O2S
Molecular Weight: 415.94
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide - 899916-63-3](/images/structure/VC5051802.png)
Specification
CAS No. | 899916-63-3 |
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Molecular Formula | C21H22ClN3O2S |
Molecular Weight | 415.94 |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C21H22ClN3O2S/c1-13-5-7-14(8-6-13)19-20(25-21(2,3)24-19)28-12-18(26)23-15-9-10-17(27-4)16(22)11-15/h5-11H,12H2,1-4H3,(H,23,26) |
Standard InChI Key | HZGCQKMCSPBCPR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)(C)C |
Introduction
Structural Overview
Chemical Formula:
The exact molecular formula of the compound can be deduced as , based on the given name.
Functional Groups:
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Aromatic Ring Substituents: A 3-chloro-4-methoxyphenyl group contributes electron-withdrawing and electron-donating effects.
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Imidazole Derivative: The 2,2-dimethyl-5-(4-methylphenyl)imidazole ring provides aromaticity and potential biological activity.
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Sulfanyl Linkage: The sulfur atom bridges the imidazole and acetamide groups.
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Acetamide Group: A terminal acetamide moiety contributes to hydrogen bonding capacity and possible bioactivity.
Potential Applications
The compound's structure suggests it may have applications in medicinal chemistry due to the following properties:
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Biological Activity:
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Imidazole derivatives are known for their roles in enzyme inhibition (e.g., cytochrome P450 inhibitors) and antimicrobial activity.
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The presence of a sulfanyl group may enhance interactions with biological targets through thiol-disulfide exchange or metal coordination.
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Pharmacological Potential:
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The combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenyl ring could modulate lipophilicity and membrane permeability.
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Acetamide derivatives are commonly explored in drug design for their stability and bioavailability.
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Chemical Reactivity:
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The compound may serve as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
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Synthetic Pathway
A plausible synthetic route for this compound involves the following steps:
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Formation of the Imidazole Core:
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Synthesis of 2,2-dimethyl-5-(4-methylphenyl)-imidazole via cyclization of appropriate precursors such as glyoxal, ammonia, and substituted benzaldehyde.
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Introduction of the Sulfanyl Group:
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Reaction of the imidazole derivative with a thiol-containing reagent to introduce the sulfanyl linkage.
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Coupling with Acetamide Derivative:
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The final step involves coupling the sulfanyl-imidazole intermediate with 3-chloro-4-methoxyphenylacetamide using standard peptide coupling agents like EDCI or DCC.
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Technique | Purpose |
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NMR Spectroscopy | Identification of proton () and carbon () environments. |
Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
Infrared Spectroscopy | Detection of functional groups (e.g., C=O stretch for acetamide). |
X-Ray Crystallography | Structural confirmation through crystal lattice analysis (if crystalline). |
Hypothetical Research Findings
Given its structural complexity, this compound could exhibit diverse biological activities. Hypothetical studies might include:
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In Silico Docking Studies:
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Predict interactions with biological targets such as enzymes or receptors.
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Evaluate binding affinity to proteins involved in diseases like cancer or microbial infections.
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In Vitro Assays:
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Test for antimicrobial activity against bacterial or fungal strains.
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Assess cytotoxicity on cancer cell lines like HeLa or MCF-7.
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Metabolic Stability:
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Investigate its degradation profile in human liver microsomes to predict pharmacokinetics.
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